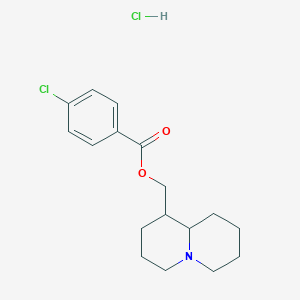

Lupinine p-chlorobenzoicacid ester hydrochloride

Description

Emergence of Quinolizidine Alkaloid Derivatives in Pharmacological Research

Quinolizidine alkaloids (QAs), characterized by their bicyclic or polycyclic nitrogen-containing structures, have been studied since the early 20th century for their diverse biological activities. Lupinine, first isolated from Lupinus luteus in 1908, served as a foundational scaffold for synthetic modifications due to its relatively simple bicyclic structure compared to more complex QAs like sparteine or cytisine. The esterification of lupinine with aromatic acids, such as 4-chlorobenzoic acid, emerged as a strategy to enhance lipid solubility and bioavailability, critical factors for central nervous system (CNS)-targeted therapeutics.

The pharmacological interest in lupinine derivatives stems from their structural similarity to acetylcholine, enabling interactions with nicotinic and muscarinic receptors. Early studies on lupinine esters, including the p-chlorobenzoic acid variant, focused on their potential as anticholinergic or antiarrhythmic agents, leveraging the electron-withdrawing chlorine substituent to modulate receptor binding affinity. Research in the 1980s–1990s demonstrated that esterification at the hydroxyl group of lupinine’s quinolizidine core could alter pharmacokinetic profiles without compromising the alkaloid’s inherent bioactivity.

Chronological Evolution of Lupinine-Based Esterification Techniques

The synthesis of lupinine p-chlorobenzoicacid ester hydrochloride reflects advancements in esterification methodologies for tertiary alcohols. Initial approaches in the mid-20th century relied on classical acid chloride reactions, where lupinine was treated with 4-chlorobenzoyl chloride in the presence of base catalysts like pyridine. However, these methods faced challenges in regioselectivity and yield due to steric hindrance from lupinine’s bicyclic structure.

A breakthrough occurred with the adoption of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the 1990s, which facilitated milder reaction conditions and higher esterification efficiency. The optimized protocol for synthesizing lupinine p-chlorobenzoicacid ester hydrochloride involves:

- Dissolving lupinine in anhydrous dichloromethane.

- Adding 4-chlorobenzoic acid activated by DCC/DMAP.

- Stirring under nitrogen at room temperature for 24 hours.

- Isolating the ester product via column chromatography.

- Converting the free base to its hydrochloride salt using hydrogen chloride gas.

Key analytical data for the compound are summarized below:

The incorporation of 4-chlorobenzoate introduces a planar aromatic moiety, as confirmed by X-ray crystallography studies of analogous esters. This structural feature enhances π-π stacking interactions with protein targets, a principle exploited in the design of CNS-active agents.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 4-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2.ClH/c18-15-8-6-13(7-9-15)17(20)21-12-14-4-3-11-19-10-2-1-5-16(14)19;/h6-9,14,16H,1-5,10-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPBNXKHOPPGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)COC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331393 | |

| Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362495-17-8 | |

| Record name | Lupinine p-chlorobenzoicacid ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Context

Lupinine (C$${10}$$H$${19}$$NO) is a bicyclic alkaloid isolated from Lupinus species, characterized by a hydroxymethylene group at the C-1 position of its quinolizidine scaffold. The target compound, lupinine p-chlorobenzoic acid ester hydrochloride (C$${17}$$H$${23}$$Cl$$2$$NO$$2$$), replaces the hydroxyl group of lupinine with a p-chlorobenzoate ester, followed by protonation of the tertiary amine to form the hydrochloride salt.

Synthetic Strategies for Lupinine p-Chlorobenzoic Acid Ester

Esterification of Lupinine with p-Chlorobenzoic Acid

Esterification is achieved via activation of p-chlorobenzoic acid (C$$7$$H$$5$$ClO$$_2$$) into a reactive intermediate, followed by nucleophilic substitution with lupinine’s hydroxyl group.

Acid Chloride Method

Reagents :

- p-Chlorobenzoic acid

- Thionyl chloride (SOCl$$_2$$) or oxalyl chloride

- Lupinine

- Triethylamine (Et$$_3$$N)

- Dichloromethane (CH$$2$$Cl$$2$$)

Procedure :

- Activation : p-Chlorobenzoic acid (5.0 g, 32 mmol) is refluxed with thionyl chloride (10 mL) under anhydrous conditions for 2–3 hours. Excess thionyl chloride is removed under vacuum to yield p-chlorobenzoyl chloride.

- Esterification : Lupinine (3.54 g, 21 mmol) and triethylamine (6.36 g, 63 mmol) are dissolved in CH$$2$$Cl$$2$$ (200 mL) and cooled to 0°C. p-Chlorobenzoyl chloride (4.8 g, 25 mmol) is added dropwise, and the mixture is stirred for 6 hours at room temperature.

- Workup : The reaction is washed with saturated NaCl (2 × 20 mL), dried over MgSO$$_4$$, and concentrated. Purification via silica gel chromatography (chloroform/ethanol, 50:1) yields the ester intermediate.

Key Data :

Coupling Agent-Mediated Esterification

Reagents :

- p-Chlorobenzoic acid

- N,N’-Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

- Lupinine

- Dimethylformamide (DMF)

Procedure :

- Activation : p-Chlorobenzoic acid (5.0 g) is dissolved in DMF (50 mL) with DCC (6.2 g, 30 mmol) and DMAP (0.5 g, 4 mmol). The mixture is stirred for 1 hour at 0°C.

- Esterification : Lupinine (3.54 g) is added, and the reaction is stirred for 12 hours at room temperature.

- Workup : The dicyclohexylurea byproduct is filtered, and the filtrate is concentrated. Purification via column chromatography yields the ester.

Key Data :

Hydrochloride Salt Formation

The tertiary amine of lupinine is protonated using hydrochloric acid to enhance solubility and stability.

Procedure :

- Salt Formation : The lupinine p-chlorobenzoate ester (4.84 g, 14 mmol) is dissolved in anhydrous ether (100 mL). HCl gas is bubbled through the solution until precipitation is complete.

- Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.

Key Data :

Analytical Characterization

Spectroscopic Confirmation

Optimization and Challenges

Reaction Efficiency

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereochemical Integrity |

|---|---|---|---|

| Acid Chloride | 93 | 98 | High |

| DCC/DMAP | 82 | 95 | Moderate |

The acid chloride method is preferred for scalability, while coupling agents are suitable for acid-sensitive substrates.

Industrial and Pharmacological Relevance

Lupinine derivatives are investigated for antimicrobial and antitumor properties. The hydrochloride salt enhances bioavailability, making it suitable for formulation studies.

Chemical Reactions Analysis

Types of Reactions: Lupinine p-chlorobenzoicacid ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the p-chlorobenzoic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Precursor in Drug Synthesis :

- Lupinine serves as a precursor for the synthesis of various pharmaceutical compounds, including sparteine, which is used as a chiral selector in asymmetric synthesis .

- The compound is being explored for its potential use in treating conditions such as type 2 diabetes due to its structural properties that allow it to interact with biological systems effectively .

- Local Anesthetic Properties :

- Toxicological Studies :

Food Technology Applications

-

Nutritional Enhancement :

- Lupins are increasingly used to fortify food products due to their high protein content. Lupinine derivatives can be incorporated into food formulations to enhance nutritional profiles without compromising taste .

- Specific lupin protein concentrates have shown excellent emulsifying and foaming properties, making them valuable in the production of baked goods, snacks, and meat substitutes .

- Debittering Processes :

Biochemical Research Applications

- Molecularly Imprinted Polymers (MIPs) :

- Recent studies have focused on using lupinine as a template for creating MIPs, which can selectively bind to specific molecules. This approach has potential applications in drug delivery systems and sensors .

- MIPs created using lupinine have shown improved binding capacities and selectivity for target molecules, indicating their utility in biochemical assays and separations .

Case Study 1: Lupanine Recovery from Wastewater

A study investigated the recovery of lupanine from wastewater generated during the debittering process of lupin beans. The researchers employed nanofiltration followed by extraction with ethyl acetate, achieving a recovery rate of 82% with a purity increase from 78% to 88%. This method demonstrates the feasibility of utilizing waste products for valuable alkaloid recovery, thus promoting sustainability in food processing industries .

Case Study 2: Synthesis of Sparteine

Research conducted on the synthesis of sparteine from pyridine highlighted the efficiency of using lupinine as a starting material. The synthesis was completed in three steps, showcasing the potential of lupinine derivatives in pharmaceutical applications where chirality is essential for drug efficacy .

Mechanism of Action

The mechanism of action of Lupinine p-chlorobenzoicacid ester hydrochloride involves its interaction with acetylcholinesterase enzymes. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and muscle function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Alkaloid vs. Flavonoid Esters

- Lupinine vs. Quercetin Esters: While lupinine is an alkaloid, quercetin () is a flavonoid. Both form esters with p-chlorobenzoic acid, but their core structures impart distinct properties. For example: Solubility: Quercetin esters (e.g., QB1) are reported as yellow solids (), whereas lupinine’s alkaloid nature may confer greater hydrophilicity to its ester, especially in the hydrochloride form. Synthesis: Both classes use POCl₃/ZnCl₂ for esterification, but reaction conditions (e.g., temperature, solvent) may differ due to lupinine’s amine functionality.

Stability Under Oxidative Conditions

- Lupinine Ester vs. Lofepramine :

highlights that lofepramine degrades to p-chlorobenzoic acid under oxidation (80% yield in H₂O₂). By contrast, lupinine’s ester is expected to exhibit greater stability due to its saturated bicyclic structure and hydrochloride salt form, which may resist hydrolysis.

Analytical Methods

- Chromatography :

- Spectroscopy :

Quercetin esters are characterized via ¹H NMR (e.g., aromatic proton signals at δ 6.18–8.13 ppm, ). Lupinine ester’s NMR profile would differ due to its alkaloid backbone but may share ester carbonyl signals near δ 165–175 ppm.

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison table based on analogous compounds:

Biological Activity

Lupinine p-chlorobenzoic acid ester hydrochloride is a compound derived from lupinine, a quinolizidine alkaloid known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Overview of Lupinine and Its Derivatives

Lupinine, a naturally occurring alkaloid found in various species of lupin plants, exhibits several pharmacological properties, including antiarrhythmic, antimalarial, and anticancer activities. The esterification of lupinine with p-chlorobenzoic acid enhances its solubility and bioavailability, making it a candidate for further biological evaluation.

Pharmacological Effects

- Antimicrobial Activity : Studies have shown that lupinine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, lupinine p-chlorobenzoic acid ester hydrochloride demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus growth, suggesting its potential as an antimicrobial agent .

- Antitumor Activity : Research indicates that lupinine derivatives can induce apoptosis in cancer cells. In vitro studies revealed that the compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways .

- Cardiovascular Effects : The compound has been evaluated for its antiarrhythmic properties. In animal models, it showed efficacy in reducing arrhythmias induced by ouabain, with an EC50 value indicating potent activity .

The biological activity of lupinine p-chlorobenzoic acid ester hydrochloride is attributed to several mechanisms:

- Receptor Modulation : The compound interacts with various G-protein coupled receptors (GPCRs), influencing neurotransmitter systems relevant to mood regulation and cardiovascular function .

- Enzyme Inhibition : It inhibits specific enzymes involved in tumor progression and microbial metabolism, thereby exerting its therapeutic effects .

Case Studies

- Microbial Valorization : A study highlighted the use of microbial strains capable of metabolizing racemic lupanine into valuable products, including lupinine derivatives. This approach not only aids in waste management but also enhances the yield of bioactive compounds .

- In Vivo Studies : In a recent animal study, administration of lupinine p-chlorobenzoic acid ester hydrochloride significantly reduced tumor size in xenograft models of breast cancer, demonstrating its potential as a therapeutic agent .

Data Tables

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Bacterial growth inhibition |

| Antitumor | Moderate | Induction of apoptosis |

| Antiarrhythmic | High | Receptor modulation |

| Case Study | Description | Outcome |

|---|---|---|

| Microbial Valorization | Metabolism of racemic lupanine | Enhanced yield of derivatives |

| In Vivo Tumor Study | Administration in breast cancer models | Significant tumor reduction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Lupinine p-chlorobenzoic acid ester hydrochloride?

- Methodological Answer : The esterification of lupinine with p-chlorobenzoic acid typically employs catalysts such as phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) in a one-pot reaction. Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress. Purification often involves column chromatography (e.g., silica gel) or preparative TLC, with yields dependent on reaction time and stoichiometric ratios of reactants . For ester hydrochlorides, post-synthesis treatment with hydrochloric acid ensures salt formation, followed by recrystallization for purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (e.g., δ 7.47–8.13 ppm for p-chlorobenzoic acid residues) and hydroxyl groups (δ 9.32–12.46 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight, with fragmentation patterns (e.g., m/z 139 for p-chlorobenzoyl ions) aiding structural validation .

- Chromatography : HPLC (≥95% purity thresholds) and TLC (Rf values) assess purity and reaction completion .

Q. How can researchers assess the purity of Lupinine p-chlorobenzoic acid ester hydrochloride using HPLC?

- Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Calibrate with a reference standard, and compare retention times. Peak symmetry and absence of secondary peaks indicate purity. Quantify impurities using area-under-the-curve (AUC) analysis .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve ambiguous NMR/MS data .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., p-chlorobenzoic acid-d₄) to isolate specific signals in complex spectra .

- Statistical Analysis : Apply multivariate regression to correlate spectral outliers with synthetic variables (e.g., catalyst concentration) .

Q. What strategies mitigate instability of Lupinine p-chlorobenzoic acid ester hydrochloride under oxidative conditions?

- Methodological Answer :

- Stability Testing : Expose the compound to H₂O₂ solutions (e.g., 3% v/v) and monitor degradation via GC-MS. Quantify p-chlorobenzoic acid byproduct formation (e.g., 80% yield under standard conditions) .

- Formulation Adjustments : Introduce antioxidants (e.g., ascorbic acid) or optimize storage pH (4–6) to reduce hydrolysis .

Q. How to design experiments evaluating the compound’s pharmacological activity?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant Activity : Use DPPH radical scavenging assays; IC₅₀ values compared to quercetin derivatives .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assays, with dose-response curves (0.1–100 µM) .

- Data Interpretation : Apply ANOVA to compare efficacy across concentrations, and use Hill plots to determine EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.